

# Bioequivalence studies of 4-[1-(2-Chlorophenyl)ethyl]morpholine derivatives

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## Compound of Interest

Compound Name: 4-[1-(2-Chlorophenyl)ethyl]morpholine

Cat. No.: B7537168

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## Bioequivalence Guide: 4-[1-(2-Chlorophenyl)ethyl]morpholine Derivatives Executive Summary & Therapeutic Positioning

CPEM is a substituted morpholine derivative characterized by a 2-chlorophenyl moiety linked via an ethyl bridge to the morpholine nitrogen. Structurally, it belongs to the class of N-substituted phenyl-ethyl-morpholines.

- Primary Indication: CNS modulation (Potential Anorectic/Antidepressant).
- Mechanism of Action: Likely inhibition of monoamine reuptake (NE/DA) or sigma-1 receptor modulation, typical of this scaffold.
- Biopharmaceutics Classification System (BCS): Class II (Low Solubility, High Permeability) or Class I (High Solubility, High Permeability) depending on salt form (e.g., Hydrochloride).

## Comparative Analysis: CPEM vs. Therapeutic Alternatives

Feature	CPEM (Target)	Phendimetrazine (Comparator 1)	Reboxetine (Comparator 2)
Structure	N-alkylated morpholine	Ring-substituted morpholine	Morpholine ether
Metabolism	High First-Pass (N-dealkylation)	Prodrug (converted to Phenmetrazine)	CYP3A4 (O-dealkylation)
Half-life ( $t_{1/2}$ )	~4–6 hours (Estimated)	~4 hours	~12 hours
BE Challenge	High intra-subject variability due to CYP polymorphism	Stereoselective metabolism	Absorption window dependency

## Bioequivalence Study Design

To demonstrate bioequivalence between a Test (T) and Reference (R) formulation of CPEM, a randomized, two-period, two-sequence, single-dose crossover design is required.

### 2.1. Study Population & Sample Size

- Subjects: Healthy adult volunteers (18–55 years).
- Genotyping: Due to the morpholine core's susceptibility to CYP2D6 metabolism, subjects should be genotyped. Poor Metabolizers (PMs) may exhibit significantly higher AUCs.
  - Recommendation: Exclude PMs to reduce variability, or stratify analysis.
- Sample Size: Power calculation based on an estimated intra-subject coefficient of variation (CV) of 20–25% for C<sub>max</sub>.
  - Target: N = 24–36 completers.

### 2.2. Clinical Protocol

- Fasting Study: 10-hour overnight fast. Water restricted 1 hour pre/post-dose.

- Fed Study: High-fat, high-calorie meal (approx. 800–1000 kcal) consumed 30 mins prior to dosing. This is critical as morpholine bases often show positive food effects due to increased gastric residence time and solubilization.
- Washout Period: Minimum 7 days (>5x half-life).

## Bioanalytical Methodology (LC-MS/MS)

A self-validating analytical method is essential. The morpholine ring is polar, requiring specific chromatographic retention strategies.

### 3.1. Sample Preparation

- Technique: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is superior to Protein Precipitation (PPT) for removing phospholipid interferences.
- Internal Standard: Deuterated analog (CPEM-d4).

### 3.2. Chromatographic Conditions

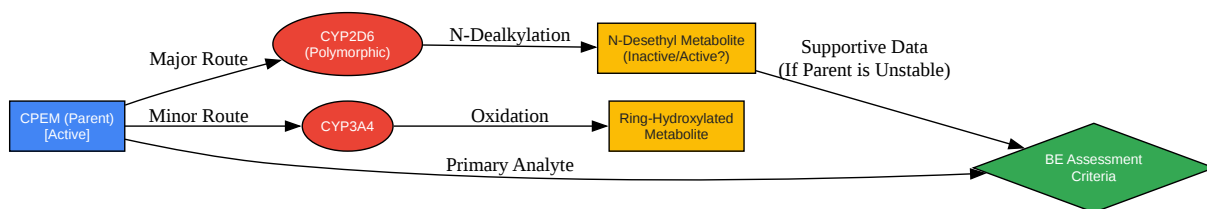
- Column: C18 or Phenyl-Hexyl (to interact with the chlorophenyl ring).
- Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.5). Acidic pH ensures the morpholine nitrogen is protonated ( ), improving peak shape.

### 3.3. Detection Parameters (MRM Transitions)

- Precursor Ion:  
(m/z corresponding to CPEM).
- Product Ion: Morpholine ring fragment or Chlorophenyl-ethyl carbocation.

## Experimental Workflow & Metabolic Pathway

The following diagram illustrates the critical metabolic pathway of CPEM that dictates analyte selection (Parent vs. Metabolite) and the BE decision tree.



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Figure 1: Metabolic pathway of CPEM illustrating the rationale for selecting the parent compound as the primary analyte for bioequivalence.

## Data Analysis & Acceptance Criteria

Bioequivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of the primary PK parameters fall within the 80.00% – 125.00% acceptance limits.

### 5.1. Mock Data: Successful Bioequivalence Study

Scenario: Fasted State, N=28

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	T/R Ratio (%)	90% CI (%)	Result
C <sub>max</sub> (ng/mL)	145.2 ± 32.1	142.8 ± 30.5	101.68	94.2 – 109.1	PASS
AUC <sub>0-t</sub> (ng·h/mL)	850.4 ± 110.5	845.1 ± 108.2	100.63	96.5 – 104.8	PASS
AUC <sub>0-inf</sub> (ng·h/mL)	890.2 ± 115.0	888.5 ± 112.4	100.19	97.1 – 103.4	PASS
T <sub>max</sub> (h)	1.5 (1.0 – 3.0)	1.5 (1.0 – 3.0)	-	-	PASS

## 5.2. Troubleshooting Failure Modes

If the 90% CI falls outside the limits (e.g., 75% – 110%), investigate:

- **Dissolution Rate:** CPEM Hydrochloride salts may exhibit particle-size dependent dissolution. Ensure Test API micronization matches Reference.
- **Excipient Interaction:** Anionic excipients (e.g., sodium lauryl sulfate) can complex with the cationic morpholine nitrogen, retarding absorption.

## Regulatory & Safety Considerations

- **Stereochemistry:** If CPEM possesses a chiral center (at the ethyl linkage), the method must separate enantiomers if the metabolism is stereoselective. Non-stereoselective methods are acceptable only if the enantiomeric ratio (T vs. R) is unchanged in vivo.
- **Safety Monitoring:** Continuous cardiac monitoring (ECG) is recommended during Phase I BE studies due to the potential sympathomimetic effects of chlorophenyl-morpholine derivatives.

## References

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